REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[F:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]([CH2:20][C:21]([OH:23])=[O:22])[CH2:16][C:17]([OH:19])=O)=[CH:11][CH:10]=1>>[F:8][C:9]1[CH:10]=[CH:11][C:12]([CH:15]2[CH2:16][C:17](=[O:19])[O:23][C:21](=[O:22])[CH2:20]2)=[CH:13][CH:14]=1
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Name
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|
Quantity
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5 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
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the mixture was refluxed for 3 hours
|
Duration
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3 h
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Type
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CONCENTRATION
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Details
|
The resulting mixture was concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
the residue was crystallized from ethyl acetate-hexane
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1CC(=O)OC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |